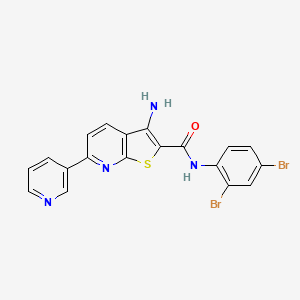

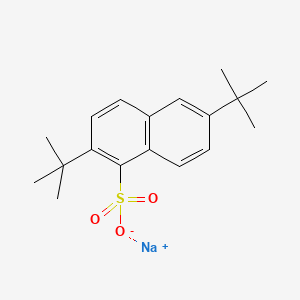

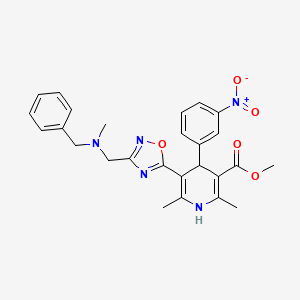

![molecular formula C26H29N5O4S B1681105 3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 925432-73-1](/img/structure/B1681105.png)

3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Overview

Description

SRT1460 is a small-molecule activator of the sirtuin subtype SIRT1, developed by Sirtris Pharmaceuticals. It is structurally similar to other sirtuin activators like SRT1720 and resveratrol. SRT1460 has shown potential in improving insulin sensitivity, lowering plasma glucose levels, and enhancing mitochondrial and metabolic functions in animal studies .

Mechanism of Action

Target of Action

SRT1460 is a potent and selective activator of Sirtuin 1 (SIRT1) . SIRT1 is a mammalian homolog of yeast Sir2, which is the founding member of the sirtuin family . Many SIRT1 substrates have been reported, including histones, p53, FOXOs, and PGC1α .

Mode of Action

SRT1460 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain and lowers the Michaelis constant for acetylated substrates . This interaction enhances the deacetylation activity of SIRT1 .

Biochemical Pathways

The activation of SIRT1 by SRT1460 has implications in many biological processes. SIRT1 has been shown to be a key modulator of pathways downstream of calorie restriction that produce beneficial effects on glucose homeostasis and insulin sensitivity . Stimulating the activity of SIRT1 has been shown to be an attractive therapeutic strategy for various physiological and pathological conditions such as aging, metabolic disorders, inflammation, and neurodegeneration .

Pharmacokinetics

The compound is typically stored under an inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxidation and temperature changes.

Result of Action

The activation of SIRT1 by SRT1460 can lead to various molecular and cellular effects. For instance, it can lead to the deacetylation of various protein substrates, thereby modulating their activity and function . This can have downstream effects on cellular processes such as transcription, apoptosis, metabolism, and stress resistance .

Biochemical Analysis

Biochemical Properties

SRT1460 is known for its role in activating Sirtuin 1 (SIRT1) with high selectivity and potency. The compound has an EC1.5 value of 2.9 μM for SIRT1, indicating its effectiveness in activating this enzyme . SRT1460 interacts with SIRT1 by binding to its active site, enhancing its deacetylase activity. This interaction leads to the deacetylation of various substrate proteins, including p53, FOXO transcription factors, and NF-κB, which are involved in cellular stress responses, metabolism, and aging .

Cellular Effects

SRT1460 has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cells, SRT1460 reduces cell viability and proliferation while inducing apoptosis . The compound also influences cell signaling pathways, such as the AMPK pathway, and affects gene expression by promoting the deacetylation of histones and transcription factors . Additionally, SRT1460 enhances cellular metabolism by increasing mitochondrial biogenesis and function .

Molecular Mechanism

The molecular mechanism of SRT1460 involves its binding to the SIRT1 enzyme, leading to the activation of its deacetylase function. This activation results in the deacetylation of key regulatory proteins, such as p53, which is involved in cell cycle regulation and apoptosis . SRT1460 also modulates the activity of transcription factors like FOXO and NF-κB, which play roles in stress resistance and inflammation . These molecular interactions contribute to the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SRT1460 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that SRT1460 can maintain its effects on cellular function, including sustained activation of SIRT1 and continued promotion of mitochondrial biogenesis . The compound’s stability and activity may decrease under conditions of prolonged exposure to light or high temperatures .

Dosage Effects in Animal Models

The effects of SRT1460 vary with different dosages in animal models. At lower doses, SRT1460 effectively activates SIRT1 and promotes beneficial effects such as improved metabolic function and increased lifespan . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the benefits of SRT1460 plateau at certain dosages, and further increases in dosage do not enhance its effects .

Metabolic Pathways

SRT1460 is involved in several metabolic pathways, primarily through its activation of SIRT1. The compound enhances the deacetylation of enzymes and cofactors involved in metabolic processes, such as AMPK and PGC-1α . This activation leads to increased mitochondrial biogenesis and improved metabolic flux, resulting in enhanced energy production and utilization . SRT1460 also affects metabolite levels by modulating the activity of enzymes involved in glycolysis and fatty acid oxidation .

Transport and Distribution

Within cells and tissues, SRT1460 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . SRT1460 accumulates in specific tissues, such as the liver and skeletal muscle, where it exerts its effects on cellular metabolism and function . The compound’s distribution is influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

SRT1460 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with SIRT1 and other nuclear proteins . SRT1460 also targets mitochondria, promoting mitochondrial biogenesis and function . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

The synthesis of SRT1460 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of the imidazothiazole core, followed by the attachment of the piperazine moiety and the benzamide group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings .

Chemical Reactions Analysis

SRT1460 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: As a sirtuin activator, SRT1460 is used in studies related to enzyme activation and protein deacetylation.

Biology: It has been shown to improve mitochondrial function and metabolic activity in cells.

Medicine: SRT1460 has potential therapeutic applications in treating type 2 diabetes, cancer, and age-related diseases.

Comparison with Similar Compounds

SRT1460 is often compared with other sirtuin activators like SRT1720, SRT2183, and resveratrol. While all these compounds activate SIRT1, SRT1460 is more potent than resveratrol and has shown better selectivity for SIRT1 over other sirtuin subtypes like SIRT2 and SIRT3. The unique structural features of SRT1460 contribute to its higher potency and selectivity .

Similar Compounds

- SRT1720

- SRT2183

- Resveratrol

SRT1460 stands out due to its higher potency and selectivity, making it a promising candidate for therapeutic applications targeting metabolic and age-related diseases .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O4S/c1-33-22-12-17(13-23(34-2)24(22)35-3)25(32)28-20-7-5-4-6-19(20)21-15-31-18(16-36-26(31)29-21)14-30-10-8-27-9-11-30/h4-7,12-13,15-16,27H,8-11,14H2,1-3H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEWVVLMFLTQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CN4C(=CSC4=N3)CN5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40636044 | |

| Record name | 3,4,5-Trimethoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40636044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925432-73-1 | |

| Record name | 3,4,5-Trimethoxy-N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925432-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SRT-1460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925432731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40636044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-1460 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN6D3F3HTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

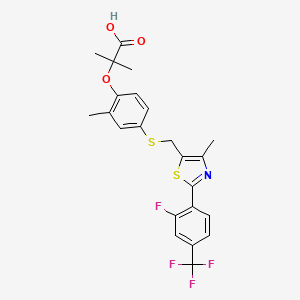

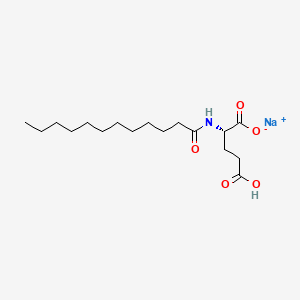

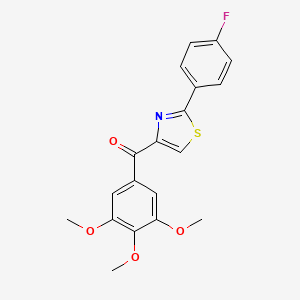

![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)

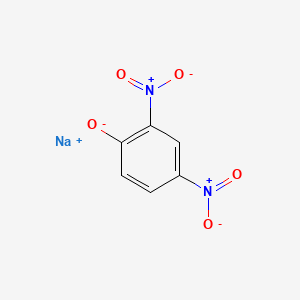

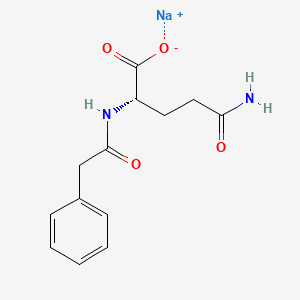

![(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B1681025.png)

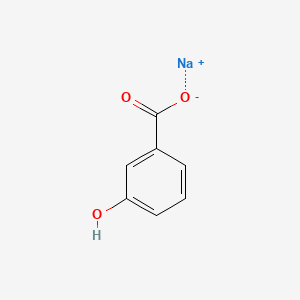

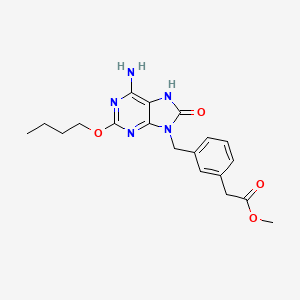

![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)